molecular formula C8H6Br2N2 B1613179 3,6-Dibromo-5-methyl-1H-indazole CAS No. 1000342-39-1

3,6-Dibromo-5-methyl-1H-indazole

Cat. No. B1613179
CAS RN: 1000342-39-1
M. Wt: 289.95 g/mol
InChI Key: WQBPPIHTEAQRJE-UHFFFAOYSA-N
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Description

3,6-Dibromo-5-methyl-1H-indazole is a chemical compound with the molecular formula C8H6Br2N2 . It is used in various chemical reactions and has a molecular weight of 289.95 .


Synthesis Analysis

The synthesis of 1H-indazoles, including 3,6-Dibromo-5-methyl-1H-indazole, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-5-methyl-1H-indazole is characterized by the presence of two bromine atoms, a methyl group, and an indazole group . The InChI code for this compound is 1S/C8H6Br2N2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dibromo-5-methyl-1H-indazole include a molecular weight of 289.95 . The compound is solid at room temperature .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

Research on NH-indazoles, including studies on 3-methyl-1H-indazole and its derivatives, emphasizes the importance of indazole compounds in understanding supramolecular structures and interactions. These studies utilize X-ray crystallography and magnetic resonance spectroscopy to explore the hydrogen bonding and aromatic interactions within indazoles, providing insights into their supramolecular behavior. Such investigations are crucial for the design and development of new materials and pharmaceuticals, indicating potential applications for 3,6-Dibromo-5-methyl-1H-indazole in material science and drug development (Teichert et al., 2007).

Anticancer and Antimicrobial Applications

Indazole derivatives have been studied extensively for their biological activities, including anticancer and antimicrobial effects. For example, certain indazole-carboxamides have shown potent and selective inhibition of monoamine oxidase B, a target for neurodegenerative diseases and cancer. This suggests that 3,6-Dibromo-5-methyl-1H-indazole could be investigated for similar bioactivities, potentially leading to the development of new therapeutic agents (Tzvetkov et al., 2014).

Corrosion Inhibition

Indazole derivatives have also been explored for their corrosion inhibition properties. Studies on compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole show that indazole-related compounds can significantly inhibit corrosion in metallic materials. This opens up applications for 3,6-Dibromo-5-methyl-1H-indazole in the field of corrosion science, particularly in protecting industrial materials from acidic corrosion (Lagrenée et al., 2002).

Drug Design and Synthesis

The indazole scaffold is a prominent feature in the design and synthesis of new drugs due to its versatility and the range of biological activities associated with its derivatives. Indazole-based compounds have been designed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. This versatility implies that 3,6-Dibromo-5-methyl-1H-indazole could serve as a valuable scaffold for the development of new drugs with diverse therapeutic potentials (Panda et al., 2022).

Safety and Hazards

The safety data sheet for 3,6-Dibromo-5-methyl-1H-indazole indicates that it is considered hazardous . It has the signal word “Warning” and hazard statements H302+H312+H332;H315;H319;H335 .

Future Directions

The future directions for the study of 3,6-Dibromo-5-methyl-1H-indazole and similar compounds involve the development of novel methods of synthesis . There is also interest in exploring their potential medicinal applications .

properties

IUPAC Name

3,6-dibromo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBPPIHTEAQRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646740
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-5-methyl-1H-indazole

CAS RN

1000342-39-1
Record name 3,6-Dibromo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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